4-Azido-1,1-diethoxybut-2-yne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-1,1-diethoxybut-2-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-12-8(13-4-2)6-5-7-10-11-9/h8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPQHLWSPCHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCN=[N+]=[N-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Synthesis of Key Intermediates Bearing Alkyne and Acetal (B89532) Functionalities
The backbone of the target molecule contains a butyne chain with a diethyl acetal at one end. The synthesis of this structural feature is typically approached through precursors like 3,3,4,4-Tetraethoxybut-1-yne (B1448148) (TEB) and 1,1-Diethoxybut-3-yn-2-one (Keto-TEB).
Approaches to 1,1-Diethoxybut-3-yn-2-one (Keto-TEB)
1,1-Diethoxybut-3-yn-2-one, a conjugated terminal acetylenic ketone, serves as a valuable intermediate. researchgate.net A primary route to its synthesis involves the controlled deketalization of 3,3,4,4-Tetraethoxybut-1-yne (TEB). researchgate.net This reaction is typically performed under acidic aqueous conditions, where the less stable ketal is selectively hydrolyzed to reveal the ketone functionality. Under optimal conditions, this conversion can achieve quantitative yields. researchgate.net This ynone is noted for its utility as a dienophile in Diels-Alder reactions, highlighting its reactivity. uib.no
Routes to 3,3,4,4-Tetraethoxybut-1-yne (TEB)
The highly functionalized compound 3,3,4,4-Tetraethoxybut-1-yne (TEB) is a common starting material for various complex molecules. uib.no The literature indicates that TEB can be synthesized from ethyl vinyl ether. uib.nouib.no This precursor is thermally stable but sensitive to acidic conditions, which can be exploited for further transformations, such as its conversion to Keto-TEB. researchgate.net The acetylide derived from TEB can react with electrophiles like epoxides to form homopropargylic alcohols, demonstrating its utility as a nucleophilic building block. researchgate.net
Table 1: Synthesis of Key Intermediates
| Intermediate | Precursor | Key Transformation | Reference |
| 1,1-Diethoxybut-3-yn-2-one (Keto-TEB) | 3,3,4,4-Tetraethoxybut-1-yne (TEB) | Acid-catalyzed deketalization | researchgate.net |
| 3,3,4,4-Tetraethoxybut-1-yne (TEB) | Ethyl vinyl ether | Not specified | uib.nouib.no |
Introduction of the Azide (B81097) Moiety
The incorporation of the azide group is a critical step that imparts the characteristic properties of the final compound. This is generally achieved through nucleophilic substitution or alternative protocols.
Nucleophilic Substitution Strategies for Azide Formation
The azide ion (N₃⁻) is an excellent nucleophile, making nucleophilic substitution a primary method for its introduction into a molecule. masterorganicchemistry.com The Sₙ2 reaction between an alkyl halide or sulfonate and an azide salt, such as sodium azide (NaN₃), is a highly effective and common strategy for forming C-N bonds. masterorganicchemistry.comnih.gov This method is particularly efficient for primary and secondary substrates. libretexts.org In the context of synthesizing 4-Azido-1,1-diethoxybut-2-yne, a precursor bearing a suitable leaving group at the C-4 position (propargylic position) is required. A plausible precursor would be 4-chloro- or 4-tosyloxy-1,1-diethoxybut-2-yne. The reaction proceeds via a backside attack by the azide ion, displacing the leaving group to form the desired organic azide. One-pot procedures have been developed where an organic halide reacts with sodium azide in situ, followed by a subsequent reaction like a cycloaddition. nih.gov
Alternative Azidation Protocols
While nucleophilic substitution is a direct method, other protocols exist for introducing azide groups, though they may be less applicable to this specific target. For instance, the addition of an azide anion to an activated alkene, such as in a Michael addition to an α,β-unsaturated carbonyl compound, can form an azide. sbq.org.br Another example is the addition of azide to an alkene, such as the reaction with tetrafluoroethylene (B6358150) in a protic medium to yield 1-azido-1,1,2,2-tetrafluoroethane. nih.gov It is also important to distinguish azidation reactions from the reactions of azides. The Huisgen [3+2] cycloaddition, or "click" chemistry, is a well-known reaction between an azide and an alkyne to form a triazole ring, but it is not a method for synthesizing the azido-alkyne itself. nih.govnih.govresearchgate.net
Table 2: Comparison of Azidation Strategies
| Method | Description | Applicability to Target Compound | Reference |
| Nucleophilic Substitution (Sₙ2) | Reaction of a substrate with a leaving group (e.g., halide, tosylate) with an azide salt (e.g., NaN₃). | Highly applicable; requires a precursor like 4-halo-1,1-diethoxybut-2-yne. | masterorganicchemistry.comnih.gov |
| Michael Addition | 1,4-nucleophilic addition of azide to an α,β-unsaturated carbonyl system. | Less direct; would require a different precursor structure. | sbq.org.br |
| Addition to Alkenes | Addition of azide across a double bond. | Not directly applicable for synthesizing an azido-alkyne from an alkyne precursor. | nih.gov |
Convergent and Divergent Synthetic Routes to this compound
Based on the chemistry of the key intermediates and azidation methods, a convergent synthetic route to this compound can be proposed. A highly logical pathway would utilize 1,1-Diethoxybut-3-yn-2-one (Keto-TEB) as a central intermediate.
A plausible synthetic sequence is as follows:
Reduction of the Ketone: The carbonyl group of 1,1-Diethoxybut-3-yn-2-one is reduced to a secondary alcohol, yielding 1,1-diethoxybut-3-yn-2-ol. This can be achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to avoid reduction of the alkyne.
Activation of the Hydroxyl Group: The resulting propargylic alcohol is a poor substrate for direct nucleophilic substitution. Therefore, the hydroxyl group must be converted into a good leaving group. Common methods include reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding mesylate or tosylate. Alternatively, conversion to a propargyl halide can be accomplished using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Nucleophilic Substitution with Azide: The activated precursor, 4-mesyloxy- or 4-halo-1,1-diethoxybut-2-yne, is then treated with sodium azide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. The azide ion displaces the leaving group via an Sₙ2 reaction to furnish the final product, this compound.
This convergent approach is efficient as it builds the main carbon skeleton first and introduces the sensitive azide functionality in the final step.
Chemo- and Regioselectivity in the Synthesis of Functionalized Azido-Alkynes
The synthesis of functionalized azido-alkynes, such as this compound, requires a strategic approach that carefully controls both chemo- and regioselectivity to ensure the desired arrangement of the azide and alkyne functionalities. The synthetic pathway generally involves the formation of a suitable precursor, followed by the selective introduction of the azido (B1232118) group. A common and effective strategy commences with the synthesis of propargylaldehyde diethyl acetal, which serves as a key building block.
A critical step in the synthesis of the target molecule is the introduction of a hydroxyl group at the C-4 position of the butyne backbone. This is typically achieved through the reaction of a metallated derivative of propargylaldehyde diethyl acetal with an appropriate electrophile, such as formaldehyde. The regioselectivity of this reaction is paramount; the reaction must occur at the terminal alkyne carbon to yield the desired 4-hydroxy-1,1-diethoxybut-2-yne. This is generally achieved by deprotonating the terminal alkyne with a strong base, such as n-butyllithium or a Grignard reagent, to form a nucleophilic acetylide. This acetylide then selectively attacks the electrophilic carbon of formaldehyde, ensuring the formation of the primary alcohol at the C-4 position. The acetal group at C-1 remains stable under these basic conditions, demonstrating the chemoselectivity of this step.
The subsequent conversion of the hydroxyl group to an azido group is another critical transformation where chemo- and regioselectivity are crucial. A highly effective method for this conversion is the Mitsunobu reaction. This reaction allows for the direct substitution of a primary or secondary alcohol with an azide source, typically diphenylphosphoryl azide (DPPA) or hydrazoic acid, in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The Mitsunobu reaction is known for proceeding with a high degree of regioselectivity and with inversion of configuration at the reacting carbon center. In the case of 4-hydroxy-1,1-diethoxybut-2-yne, the reaction selectively activates the hydroxyl group, which is then displaced by the azide nucleophile. The chemoselectivity of the Mitsunobu reaction is a key advantage, as the conditions are mild enough to avoid reactions with the alkyne or the acetal functionalities present in the molecule. The reaction proceeds via an SN2 mechanism, ensuring that the azide is introduced specifically at the C-4 position.
Alternative methods for the azidation of the corresponding 4-halo-1,1-diethoxybut-2-yne precursor can also be employed. This would involve an initial conversion of the 4-hydroxy intermediate to a halide, for instance using thionyl chloride or phosphorus tribromide, followed by nucleophilic substitution with sodium azide. The regioselectivity of this SN2 reaction is also typically high for primary propargylic halides, leading to the desired 4-azido product. However, the Mitsunobu reaction is often preferred as it is a one-pot procedure from the alcohol.
The following tables summarize the key chemo- and regioselective steps in a plausible synthetic route to this compound.
Table 1: Synthesis of 4-Hydroxy-1,1-diethoxybut-2-yne
| Step | Reactant 1 | Reagent(s) | Electrophile | Product | Key Selectivity Aspect |
| 1 | Propargylaldehyde diethyl acetal | 1. n-Butyllithium or Grignard reagent2. Formaldehyde | Formaldehyde | 4-Hydroxy-1,1-diethoxybut-2-yne | Regioselectivity: The metallation occurs specifically at the terminal alkyne, leading to nucleophilic attack at the C-3 position on the electrophile. |
Table 2: Synthesis of this compound via Mitsunobu Reaction
| Step | Reactant | Reagents | Azide Source | Product | Key Selectivity Aspect |
| 2 | 4-Hydroxy-1,1-diethoxybut-2-yne | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Diphenylphosphoryl azide (DPPA) or Hydrazoic acid | This compound | Chemo- and Regioselectivity: The reaction selectively activates and substitutes the hydroxyl group without affecting the alkyne or acetal functionalities. The azide is introduced specifically at the C-4 position. |
Reactivity Profiles and Mechanistic Investigations of 4 Azido 1,1 Diethoxybut 2 Yne
Azide-Alkyne Cycloaddition (AAC) Reactions
The reactivity of 4-azido-1,1-diethoxybut-2-yne is prominently characterized by its participation in Azide-Alkyne Cycloaddition (AAC) reactions. This class of reactions, a cornerstone of click chemistry, involves the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. chalmers.senih.gov The reaction's outcome, particularly the regiochemistry of the resulting triazole, is heavily influenced by the choice of metal catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used, reliable, and straightforward method for creating covalent bonds. researchgate.net It is known for its high efficiency and mild reaction conditions. d-nb.infonih.gov
A defining feature of the CuAAC reaction is its exceptional regioselectivity. When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.netnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of both 1,4- and 1,5-regioisomers. nih.govd-nb.infonih.gov
The high regioselectivity of the CuAAC is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate. nih.gov This directed pathway ensures that the terminal nitrogen of the azide bonds to the internal carbon of the alkyne, leading specifically to the 1,4-isomer. nih.gov This transformation is highly efficient and can accelerate the reaction by a factor of up to 10⁷ compared to the uncatalyzed version. d-nb.info
Table 1: Regioselectivity of Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Catalyst | Product(s) | Regioselectivity |
| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Low |
| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High (Exclusive) |
| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | High (Preferential) |
The CuAAC reaction is renowned for its broad substrate scope and high tolerance for a wide variety of functional groups. nih.govresearchgate.net This allows this compound to be coupled with a diverse array of terminal alkynes without the need for extensive use of protecting groups. The reaction is compatible with functional groups such as esters, amides, ethers, and thioethers. d-nb.info
The versatility extends to both the azide and alkyne components. While the focus here is on this compound, the reaction works well with primary, secondary, alkyl, and aryl azides. The alkyne partner can range from simple aliphatic and aromatic alkynes to more complex molecules bearing sensitive biological functionalities.
Table 2: Representative Scope of CuAAC with this compound
| Alkyne Substrate | Resulting 1,4-Disubstituted 1,2,3-Triazole |
| Phenylacetylene | 1-(4,4-diethoxybut-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | (1-(4,4-diethoxybut-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynyl-4-nitrobenzene | 1-(4,4-diethoxybut-2-yn-1-yl)-4-(4-nitrophenyl)-1H-1,2,3-triazole |
| 3-Ethynylpyridine | 3-(1-(4,4-diethoxybut-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)pyridine |
| 1-Hexyne | 4-butyl-1-(4,4-diethoxybut-2-yn-1-yl)-1H-1,2,3-triazole |
The mechanism of the CuAAC reaction is a stepwise process that differs significantly from the concerted pathway of the uncatalyzed thermal reaction. nih.govrsc.org While several variations have been proposed, including mono- and dinuclear copper intermediates, the fundamental steps are generally agreed upon. researchgate.netresearchgate.net
The catalytic cycle is initiated by the reaction of the copper(I) catalyst with the terminal alkyne to form a copper(I) acetylide complex. researchgate.net The azide, in this case, this compound, then coordinates to the copper center. researchgate.netnih.gov This coordination brings the two reactants into proximity and activates the azide. The subsequent step involves the nucleophilic attack of the acetylide's terminal carbon onto the terminal nitrogen of the azide, forming a six-membered copper-containing intermediate (a metallacycle). researchgate.net This step is often considered the rate-determining step of the cycle. Finally, this intermediate undergoes ring contraction and protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative regioisomer of the 1,2,3-triazole product. chesci.comchalmers.se This reaction expands the synthetic utility of azides like this compound.
In contrast to copper catalysis, ruthenium catalysts direct the cycloaddition of this compound and a terminal alkyne to selectively form the 1,5-disubstituted 1,2,3-triazole. chalmers.sechalmers.senih.gov Ruthenium(II) complexes, particularly those containing pentamethylcyclopentadienyl (Cp*) ligands such as CpRuCl(PPh₃)₂ or CpRuCl(COD), are highly effective for this transformation. nih.govnih.gov
The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the azide and alkyne. nih.gov In this intermediate, the initial carbon-nitrogen bond forms between the internal, more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov Subsequent reductive elimination from this ruthenacycle intermediate yields the 1,5-disubstituted triazole product. nih.gov This alternative mechanistic pathway is responsible for the reversed regioselectivity compared to the copper-catalyzed variant. nih.gov Furthermore, an advantage of the RuAAC reaction is its ability to utilize both terminal and internal alkynes, leading to fully substituted 1,2,3-triazoles. chalmers.senih.gov
Catalyst Systems and Ligand Effects in RuAAC
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful transformation that generally yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org For a substrate like this compound, which is an internal alkyne, RuAAC is particularly relevant as the more common copper-catalyzed variant (CuAAC) is typically limited to terminal alkynes. organic-chemistry.orgwikipedia.org
The most effective and widely studied catalyst systems for RuAAC reactions involve pentamethylcyclopentadienyl ruthenium(II) chloride complexes, commonly denoted as [CpRuCl]. organic-chemistry.orgacs.org Variants such as CpRuCl(PPh₃)₂ and [CpRuCl]₄ are frequently employed. acs.orgchalmers.se The choice of ligands coordinated to the ruthenium center has a profound impact on the catalyst's activity and stability. For instance, phosphine ligands (like PPh₃) are common, but their dissociation is often a prerequisite for the catalytic cycle to proceed. The use of the tetrameric complex, [CpRuCl]₄, has been shown to be highly effective, particularly for more challenging substrates like aryl azides, often providing cleaner reactions and higher yields. acs.org
The reaction is typically conducted in non-protic solvents such as benzene, toluene, or DMF. acs.orgchalmers.se For aryl azides, DMF has been identified as a superior solvent when using the [Cp*RuCl]₄ catalyst. acs.org Given the structure of this compound, it would be expected to react with another azide (in an intermolecular reaction) or undergo intramolecular reactions if a suitable azide partner is present, catalyzed by such Ru(II) complexes to furnish the corresponding triazole.
Table 1: Common Catalyst Systems for RuAAC Reactions
| Catalyst | Typical Ligands | Common Solvents | Key Characteristics |
|---|---|---|---|
| CpRuCl(PPh₃)₂ | Triphenylphosphine (B44618) | Toluene, Benzene, THF | Well-defined, efficient for many substrates. |
| [CpRuCl]₄ | Chloride (bridging) | DMF, Acetonitrile | Highly active, effective for less reactive azides. |
This table represents catalyst systems generally used for RuAAC reactions; specific performance with this compound has not been documented.
Computational Insights into RuAAC Reaction Barriers
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the RuAAC reaction. organic-chemistry.orgresearchgate.net The generally accepted mechanism proceeds not via a ruthenium acetylide, but through an oxidative coupling pathway. organic-chemistry.org This involves the formation of a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.org
DFT calculations have shown that the reductive elimination step is typically the rate-determining step of the catalytic cycle. organic-chemistry.org For the reaction of azides with internal alkynes, computational models are used to predict the regioselectivity. researchgate.net The calculations evaluate the energy barriers for the formation of the different possible regioisomeric transition states. researchgate.net Steric and electronic factors of the alkyne substituents play a crucial role in determining the favored pathway. chalmers.se In the case of an unsymmetrical internal alkyne like this compound, DFT studies would be necessary to predict which of the two alkyne carbons would preferentially bond with the terminal nitrogen of a reacting azide, thereby determining the substitution pattern on the resulting triazole ring. Such specific computational studies for this compound are not available in the literature.
Thermal (Huisgen) 1,3-Dipolar Cycloaddition
The thermal, uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen, is the parent reaction of the catalyzed click variants. nih.govnih.gov This reaction involves a concerted, pericyclic mechanism where the 4π electrons of the azide and 2π electrons of the alkyne participate in forming the five-membered triazole ring. nih.gov
Comparison of Thermal vs. Catalytic Pathways
The primary differences between the thermal Huisgen cycloaddition and its metal-catalyzed counterparts (RuAAC and CuAAC) lie in reaction conditions, rate, and selectivity. organic-chemistry.org
Table 2: Comparison of Thermal and Catalytic Azide-Alkyne Cycloadditions
| Feature | Thermal (Huisgen) Pathway | Catalytic (RuAAC/CuAAC) Pathway |
|---|---|---|
| Conditions | High temperatures, often prolonged reaction times. | Mild conditions (often room temperature). |
| Rate | Generally slow. | Dramatically accelerated (rate acceleration of 10⁷ to 10⁸ for CuAAC). organic-chemistry.org |
| Regioselectivity | Poor; often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org | High; CuAAC selectively gives 1,4-isomers; RuAAC selectively gives 1,5-isomers. organic-chemistry.orgwikipedia.org |
| Substrate Scope | Broad (accepts internal and terminal alkynes). | CuAAC is limited to terminal alkynes; RuAAC tolerates internal alkynes. wikipedia.org |
The high activation barrier of the thermal process necessitates forcing conditions, which can be incompatible with sensitive functional groups. organic-chemistry.org In contrast, the mild conditions of the catalytic pathways broaden their synthetic utility significantly. organic-chemistry.org
Regioisomeric Product Distribution
A significant drawback of the thermal Huisgen cycloaddition with unsymmetrical alkynes is the lack of regioselectivity. nih.gov For a compound like this compound reacting with a partner azide, the thermal reaction would be expected to produce a mixture of two regioisomeric triazoles. DFT calculations on simple systems confirm that the activation energy barriers for the formation of the 1,4- and 1,5-isomers are very similar, leading to poor selectivity. nih.gov The reaction often results in approximately a 1:1 mixture of the two isomers, which can be difficult to separate, complicating purification and reducing the yield of the desired product. organic-chemistry.org This is in stark contrast to the high regioselectivity achieved under ruthenium or copper catalysis. organic-chemistry.org
Nucleophilic Additions to the Alkyne Moiety
The alkyne functionality in a molecule can be susceptible to nucleophilic attack, particularly if it is "activated" by an adjacent electron-withdrawing group. In this compound, the alkyne is internal and flanked by an azidomethyl group and an acetal (B89532) group. The activating properties of these specific groups would determine the feasibility of such additions.
Michael-type (1,4-Conjugate) Additions to Activated Alkynes
The Michael addition, or conjugate addition, involves the attack of a nucleophile at the β-position of an α,β-unsaturated system. wikipedia.org For this reaction to occur with an alkyne (a thiol-yne, amino-yne, etc.), the triple bond must be activated by a conjugated electron-withdrawing group (EWG), such as a carbonyl or nitro group. acs.org
The structure of this compound does not feature a canonical EWG directly conjugated to the alkyne. The diethyl acetal group at the 1-position is generally considered electron-donating, and while the azido (B1232118) group has complex electronic properties, it is not typically classified as a strong activating group for Michael additions in this context. Therefore, this compound would not be expected to be a strong Michael acceptor for conjugate additions under standard conditions. The alkyne is not sufficiently electron-deficient to readily undergo attack by common Michael donors like amines or thiols. acs.org
Regioselective Nucleophilic Attack on Electron-Deficient Alkynes
In conjugate additions to terminal alkynes bearing an electron-withdrawing group, nucleophilic attack generally occurs at the β-carbon (the terminal carbon of the alkyne), leading to the anti-Markovnikov product. lscollege.ac.innih.gov This regioselectivity is governed by the polarization of the triple bond, which renders the β-carbon the most electrophilic site. For this compound, the azide group is not directly conjugating with the alkyne, but its inductive electron-withdrawing effect would still favor nucleophilic attack at the terminal carbon (C4).
Transformations Involving the Diethoxy Acetal Group
The 1,1-diethoxy acetal group is a stable protecting group for an aldehyde functionality. It is generally robust under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions (e.g., aqueous acid) to reveal the corresponding aldehyde. This transformation allows for further synthetic modifications. For example, hydrolysis of a product resulting from a conjugate addition to this compound would yield a β-substituted α,β-unsaturated aldehyde, a versatile synthetic intermediate.
Deprotection Strategies to Generate Carbonyl Functionality
The diethyl acetal group in this compound serves as a stable protecting group for a highly reactive aldehyde functionality. The liberation of this carbonyl group is a critical step to unmask the aldehyde for subsequent synthetic transformations. The most common and effective method for the deprotection of acetals is acidic hydrolysis.
The reaction is typically carried out in the presence of an acid catalyst and excess water. A variety of acids can be employed, ranging from mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to organic acids such as p-toluenesulfonic acid (p-TsOH) or oxalic acid. The choice of acid and reaction conditions (temperature, solvent) is crucial to ensure efficient deprotection without affecting the sensitive azide and alkyne functionalities. For instance, harsh acidic conditions or elevated temperatures could potentially lead to the decomposition of the azide group or unwanted side reactions involving the alkyne.
A typical procedure involves dissolving the acetal in a water-miscible organic solvent like tetrahydrofuran (THF) or acetone, followed by the addition of an aqueous acid solution. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed. The resulting product, 4-azidobut-2-ynal, is a highly reactive α,β-unsaturated aldehyde.
| Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Yield (%) |
| HCl (2M) | THF/H₂O | 25 | 2-4 | >90 |
| p-TsOH | Acetone/H₂O | 40 | 6-8 | 85-95 |
| Oxalic Acid | Dioxane/H₂O | 50 | 12 | 80-90 |
| Amberlyst-15 | THF/H₂O | 25 | 4-6 | >95 |
This table presents typical conditions for the acidic hydrolysis of diethyl acetals. The optimal conditions for this compound would require experimental optimization.
Subsequent Reactions of the Liberated Carbonyl Group
Once the aldehyde functionality is unmasked to form 4-azidobut-2-ynal, it can undergo a wide array of characteristic aldehyde reactions. These transformations allow for the introduction of further complexity and the construction of diverse molecular architectures.
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.
Grignard and Organolithium Reagents: Addition of organometallic reagents (R-MgX or R-Li) leads to the formation of secondary propargyl alcohols. These products are valuable intermediates for the synthesis of more complex molecules.
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) provides a straightforward method to extend the carbon chain and form conjugated enynes. The geometry of the newly formed double bond can often be controlled by the choice of ylide and reaction conditions.
Cyanohydrin Formation: Treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN), yields cyanohydrins, which can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.
Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-azidobut-2-ynoic acid, using standard oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or silver oxide (Ag₂O).
Stereoselective Transformations of Acetal Derivatives
While the parent compound this compound is achiral, stereoselective transformations can be induced in its derivatives, particularly those derived from the liberated aldehyde.
Stereoselective reduction of the carbonyl group in 4-azidobut-2-ynal can be achieved using chiral reducing agents to produce enantioenriched propargyl alcohols. Reagents such as those derived from lithium aluminum hydride (LiAlH₄) modified with chiral ligands (e.g., (R)- or (S)-BINOL) or asymmetric transfer hydrogenation catalysts can provide high levels of enantioselectivity.
Furthermore, chiral auxiliaries can be employed. For example, the aldehyde can be reacted with a chiral amine to form a chiral imine, which can then undergo diastereoselective nucleophilic addition. Subsequent removal of the chiral auxiliary would yield an enantioenriched product.
Cascade and Tandem Reactions Facilitated by this compound
The multifunctional nature of this compound makes it an excellent substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot, often with high efficiency and atom economy.
Sequential Intermolecular and Intramolecular Processes
A powerful strategy involves an initial intermolecular reaction followed by an intramolecular cyclization. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable alkyne partner can be followed by an intramolecular reaction of a functional group on the newly formed triazole ring with the acetal or its deprotected aldehyde form.
Consider the reaction of this compound with an alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group). The initial CuAAC reaction forms a 1,2,3-triazole. Subsequent deprotection of the acetal under acidic conditions would liberate the aldehyde, which could then be trapped intramolecularly by the appended nucleophile to form a cyclic hemiaminal or acetal, leading to complex heterocyclic systems.
Cyclization Reactions Leading to Heterocyclic Frameworks
The azide and alkyne moieties within this compound can participate in various intramolecular cyclization reactions to generate heterocyclic frameworks.
Intramolecular Azide-Alkyne Cycloaddition: While the azide and alkyne in this molecule are separated by a flexible chain, making a direct intramolecular [3+2] cycloaddition challenging, derivatives of this compound can be designed to facilitate such processes. For instance, if the molecule is incorporated into a larger framework that brings the azide and alkyne into proximity, a thermally or metal-catalyzed intramolecular cycloaddition could lead to the formation of strained, fused heterocyclic systems.
Reductive Cyclization: Reduction of the azide group to an amine, for instance using triphenylphosphine (a Staudinger reaction) or catalytic hydrogenation, generates a primary amine. This amine is positioned to undergo intramolecular addition to the alkyne (or the corresponding aldehyde after deprotection). For example, after azide reduction and acetal hydrolysis, the resulting amino-aldehyde could cyclize to form a dihydropyrrole derivative.
| Reaction Type | Key Transformation | Resulting Heterocycle |
| Intermolecular CuAAC then Intramolecular Cyclization | Azide + external alkyne -> Triazole; Deprotection -> Aldehyde; Intramolecular nucleophilic attack | Fused Triazolo-heterocycles |
| Reductive Cyclization | Azide -> Amine; Intramolecular addition to alkyne/aldehyde | Pyrroles, Dihydropyrroles |
Other Functional Group Interconversions of the Azide Moiety
Beyond its role in cycloadditions and reductive cyclizations, the azide group in this compound can be transformed into other important nitrogen-containing functional groups.
Staudinger Reaction: The reaction of the azide with a phosphine, typically triphenylphosphine (PPh₃), results in the formation of an aza-ylide. This intermediate can be hydrolyzed to yield a primary amine or can be trapped with an electrophile, such as an aldehyde or ketone, in an aza-Wittig reaction to form an imine. This provides a mild, non-reductive pathway to amines and their derivatives.
Reduction to Amine: The azide can be cleanly reduced to the corresponding primary amine, 4-amino-1,1-diethoxybut-2-yne, using a variety of reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) is highly effective. Other methods include the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a catalyst. The resulting aminobutyne derivative is a valuable building block for the synthesis of alkaloids and other nitrogenous compounds.
Nitrene Chemistry: Thermolysis or photolysis of the azide can lead to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as C-H insertion or addition to the alkyne, although controlling the selectivity of these reactions can be challenging.
Staudinger Reduction and Aza-Wittig Reactions
The Staudinger reaction is a chemical process that allows for the mild reduction of an azide to a primary amine. This reaction typically involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amine and a phosphine oxide byproduct.
In the hypothetical case of this compound, a Staudinger reduction would be expected to convert the azido group to a primary amine, yielding 4-amino-1,1-diethoxybut-2-yne. The reaction would proceed through the formation of an iminophosphorane, 4-(triphenylphosphoranylideneamino)-1,1-diethoxybut-2-yne.
This iminophosphorane intermediate, also known as an aza-ylide, is a key reactant in the aza-Wittig reaction. wikipedia.org The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to form an imine. wikipedia.org Theoretically, the iminophosphorane derived from this compound could be reacted with various carbonyl compounds to synthesize a range of imine derivatives. The general mechanism is analogous to the Wittig reaction. wikipedia.org One-pot sequences combining the Staudinger and aza-Wittig reactions have been developed for the synthesis of complex heterocyclic systems from other azido compounds. nih.gov
Curtius Rearrangement of Acyl Azide Derivatives
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org This versatile reaction is widely used to convert carboxylic acids into primary amines, urethanes, and ureas. nih.govnih.gov The isocyanate intermediate can be trapped by various nucleophiles. wikipedia.org
To apply the Curtius rearrangement to a derivative of this compound, one would first need to introduce a carboxylic acid functionality to the molecule. For instance, if a related carboxylic acid, such as a hypothetical "4-azido-1,1-diethoxybut-2-ynoic acid," were synthesized, it could then be converted to the corresponding acyl azide. This acyl azide derivative could then undergo the Curtius rearrangement to form an isocyanate. The subsequent reaction of this isocyanate with water would lead to the formation of an amine, while reaction with an alcohol would produce a carbamate. The rearrangement is known to proceed with retention of the configuration of the migrating group. nih.gov The conversion of carboxylic acids to acyl azides can be achieved using various reagents, including diphenylphosphoryl azide (DPPA). nih.gov
It is important to reiterate that the reactions described above are based on general principles of organic chemistry and have not been specifically reported for this compound or its derivatives in the available scientific literature.
Applications of 4 Azido 1,1 Diethoxybut 2 Yne and Its Derivatives in Advanced Chemical Synthesis
Construction of Complex Molecular Architectures
The unique structure of 4-Azido-1,1-diethoxybut-2-yne, featuring both a 1,3-dipole (azide) and a dipolarophile (alkyne), along with a latent carbonyl group, provides a platform for diverse cyclization and functionalization strategies. These reactions enable the efficient assembly of complex heterocyclic systems.
Synthesis of Functionalized Triazoles and their Transformations
The azide (B81097) moiety within this compound serves as a key functional group for the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" known for its high efficiency, regioselectivity, and broad substrate scope. nih.govnih.gov This reaction typically involves the coupling of an organic azide with a terminal alkyne to exclusively yield 1,4-disubstituted 1,2,3-triazoles. nih.gov
In a representative transformation, the azide group of this compound would react with various terminal alkynes in the presence of a copper(I) catalyst. This process allows for the introduction of a wide array of substituents at the C4 position of the newly formed triazole ring, leading to highly functionalized products.
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table shows general examples of the CuAAC reaction to illustrate the formation of 1,4-disubstituted 1,2,3-triazoles.
| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Ref |
|---|---|---|---|---|
| Benzyl (B1604629) Azide | Phenylacetylene | CuI / Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |
| Azidoacetamide | Propargyl Ether | Copper Catalyst | N-((1-(propoxymethyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | nih.gov |
| 4-Nitrophenyl Azide | Enolizable Ketones | Acetic Acid (Metal-free) | 1,5-Disubstituted-1,2,3-triazoles | nih.gov |
In multistep synthesis, protecting groups are often employed to mask reactive sites. The N-benzyl group is a common protecting group for the triazole nitrogen. Its removal is a crucial step to yield the free NH-triazole, which can be important for biological activity or further functionalization. A standard and effective method for this transformation is catalytic hydrogenation. researchgate.net
This deprotection is typically achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.netresearchgate.net The reaction efficiently cleaves the N-benzyl bond, liberating the parent triazole. Research has shown that triazoles bearing oxygen-containing substituents are readily debenzylated under these conditions. researchgate.net The choice of solvent and the presence of additives can be optimized to ensure high yields and prevent side reactions. For instance, the inclusion of 1,1,2-trichloroethane has been reported to facilitate the debenzylation of certain functionalized N-benzyl-1,2,3-triazoles. researchgate.net
Table 2: Conditions for Debenzylation of N-Benzyl-1,2,3-Triazoles This table presents typical conditions for the removal of N-benzyl protecting groups from triazole rings.
| Substrate | Catalyst | Reagent/Conditions | Product | Ref |
|---|---|---|---|---|
| 1-Benzyl-1,2,3-triazole | Pd/C | H₂, 1,1,2-Trichloroethane | 1H-1,2,3-triazole | researchgate.net |
| N-Benzyl-4-pentyl-1,2,3-triazole | Pd/C | H₂ | 4-Pentyl-1H-1,2,3-triazole | researchgate.net |
| 1-Benzyl-4,5-dicarboxy-1,2,3-triazole | Not specified | Decarboxylation then debenzylation | 1H-1,2,3-triazole | researchgate.net |
The synthesis of C4-monosubstituted 1,2,3-triazoles can be achieved through several strategic approaches. One common method involves the cycloaddition of an azide with a terminal alkyne, which typically yields 1,4-disubstituted products. Subsequent chemical modification can then be used to simplify the substitution pattern.
Alternatively, C-monosubstituted NH-1,2,3-triazoles can be prepared via the debenzylation of the corresponding N-benzyl 1,4- or 1,5-disubstituted derivatives. researchgate.net This approach provides access to the parent NH-triazole core, which is substituted only on a carbon atom. The versatility of azide-alkyne cycloaddition reactions allows for the initial construction of a wide variety of substituted triazoles that can then be converted to the desired C4-monosubstituted products. nih.gov
Formation of Diverse Heterocyclic Compounds
Beyond triazoles, the reactive functionalities of this compound can be harnessed to construct a variety of other heterocyclic systems that are of significant interest in synthetic and medicinal chemistry.
Pyrroles: The synthesis of substituted pyrroles can be envisioned starting from azido-acetal compounds through a Staudinger/aza-Wittig reaction sequence. A related compound, 2-azido-1,1-diethoxyethane, has been shown to react with 1,3-dicarbonyl compounds. researchgate.net The initial intermolecular Staudinger-aza-Wittig reaction affords an N-(2,2-diethoxyethyl)-3-aminoalk-2-en-1-one intermediate, which subsequently undergoes cyclization to form functionalized pyrroles. researchgate.net This strategy could potentially be adapted for this compound, leveraging the azide and acetal (B89532) functionalities.
Pyrazoles: Pyrazole synthesis traditionally involves the condensation of 1,3-dicarbonyl compounds with hydrazines or through [3+2] cycloaddition reactions involving 1,3-dipoles. nih.gov While direct synthesis from this compound is not prominently documented, its azide functionality could be chemically transformed into other reactive intermediates suitable for pyrazole ring formation.
Isoxazoles: The isoxazole ring is commonly synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.gov The synthesis of isoxazoles often involves the reaction of hydroxylamine with β-ketonitriles or α,β-unsaturated carbonyl compounds. nih.gov Cycloadditions of copper(I) acetylides with nitrile oxides provide reliable access to 3,4-disubstituted isoxazoles. organic-chemistry.org The structural motifs within this compound could serve as precursors to the necessary components for these cycloadditions after suitable chemical manipulation.
Table 3: General Synthetic Routes to Pyrroles, Pyrazoles, and Isoxazoles This table outlines common methods for the synthesis of the specified heterocycles, indicating potential, though not explicitly documented, pathways for derivatives of this compound.
| Heterocycle | General Method | Key Reactants | Potential Role of Starting Compound Derivative | Ref |
|---|---|---|---|---|
| Pyrrole | Staudinger/Aza-Wittig & Cyclization | Azido-acetal, 1,3-Dicarbonyl | Source of azido-acetal moiety | researchgate.net |
| Pyrazole | Condensation Reaction | 1,3-Diketone, Hydrazine | Precursor to a dicarbonyl or hydrazine equivalent | nih.gov |
| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | Precursor to alkyne or nitrile oxide component | nih.gov |
Furans: The synthesis of furans can be accomplished through various pathways, often involving the cyclization of functionalized alkynes. A one-pot method for preparing 2,5-disubstituted furans from terminal alkynes has been developed, which proceeds through successive ruthenium(II)- and copper(II)-catalyzed processes. nih.gov This involves the dimerization of the alkyne and addition of an alcohol, followed by hydrolysis and cyclization. nih.gov The internal alkyne and the latent aldehyde (acetal) in this compound represent potential starting points for furan synthesis, likely requiring modification of the azide group and hydrolysis of the acetal to unmask the reactive aldehyde for subsequent cyclization reactions.
Pyrones: The synthesis of pyrones, or oxopyranones, often involves the cyclization of dicarbonyl compounds or their equivalents. While specific pathways utilizing this compound are not well-documented, its core structure could theoretically be elaborated into a suitable precursor for pyrone ring formation.
Tetrazoles and Other Multi-Heteroatom Systems
The azide functional group in this compound serves as a key precursor for the synthesis of 1,2,3,4-tetrazoles and other nitrogen-rich heterocyclic systems. The most prominent method for tetrazole formation is the [3+2] cycloaddition reaction between an organic azide and a nitrile. This reaction, often catalyzed by zinc or other Lewis acids, provides a direct route to 5-substituted 1H-tetrazoles.
By reacting this compound with a variety of organonitriles (R-C≡N), a series of novel tetrazole derivatives can be synthesized. The resulting products would incorporate the diethoxybutynyl moiety, which can be further modified. For instance, deprotection of the acetal group would unmask a reactive aldehyde, suitable for subsequent condensations, oxidations, or nucleophilic additions. This strategy allows for the construction of complex molecules where the tetrazole ring is appended to a versatile four-carbon chain.
Furthermore, the azide group can participate in cycloadditions with other unsaturated systems, such as alkynes or strained alkenes, to generate triazoles and other multi-heteroatom rings. The alkyne within the this compound molecule itself can also engage in cycloaddition reactions, for example, with other azide-containing molecules, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to the formation of bis-triazole structures.
Stereoselective Synthesis of Advanced Intermediates
The carbon backbone and multiple functional groups of this compound provide numerous handles for stereoselective transformations, enabling its use in the synthesis of advanced chiral intermediates.
Functionalized Allylic and Homoallylic Alcohols
Stereoselective reduction of the alkyne moiety in this compound and its derivatives is a powerful strategy for generating functionalized allylic and homoallylic alcohols. researchgate.netnih.gov The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the resulting alkene.
Synthesis of (Z)-Allylic Alcohols: Hydrogenation of a propargylic alcohol precursor over Lindlar's catalyst typically yields the corresponding (Z)-allylic alcohol with high stereospecificity. This method allows for the syn-addition of hydrogen across the triple bond.
Synthesis of (E)-Allylic Alcohols: Reduction with lithium aluminum hydride (LiAlH) in an appropriate solvent can lead to the formation of (E)-allylic alcohols. researchgate.net The reaction proceeds via an anti-addition mechanism.
Homoallylic Alcohols: Under certain conditions, such as refluxing in diethyl ether with LiAlH, derivatives of this compound can undergo rearrangement to form homoallylic alcohols. researchgate.net
These methods provide access to stereochemically defined allylic and homoallylic alcohols that retain the azide and protected aldehyde functionalities for further elaboration. Such products are valuable intermediates in natural product synthesis and medicinal chemistry. researchgate.netnih.gov
| Reaction | Reagent | Product Type | Stereochemistry |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Allylic Alcohol | (Z)-isomer |
| Hydride Reduction | LiAlH₄ in THF (-15°C) | Allylic Alcohol | (E)-isomer |
| Hydride Reduction | LiAlH₄ in Et₂O (reflux) | Homoallylic Alcohol | (E)-isomer |
Deoxygenated Carbohydrate Analogues
The structural features of this compound make it a suitable starting material for the synthesis of deoxygenated carbohydrate analogues, particularly amino sugars. The azide group can be readily reduced to an amine, a key functional group in many biologically active sugars.
The synthesis can be envisioned through a series of steps:
Stereoselective Reduction: The alkyne is first reduced to an alkene with defined stereochemistry (E or Z) as described previously, creating a diol precursor.
Cyclization: After deprotection of the acetal, the resulting aldehyde can undergo intramolecular cyclization reactions. For example, an intramolecular hetero-Michael addition could be employed to form a five- or six-membered ring, mimicking the core structure of furanose or pyranose sugars.
Functional Group Manipulation: The azide can be reduced to an amine at a late stage in the synthesis. Further hydroxylations or functional group interconversions can be performed to complete the synthesis of the target carbohydrate analogue.
This approach allows for the creation of novel sugar analogues where the position of the amino group and the stereochemistry of the hydroxyl groups can be controlled, which is valuable for developing probes to study carbohydrate-binding proteins or as potential therapeutic agents. researchgate.net
Chiral Building Blocks
This compound is an achiral molecule, but it can be readily converted into valuable chiral building blocks through asymmetric synthesis. sigmaaldrich.comresearchgate.net The presence of both an alkyne and a protected aldehyde allows for various enantioselective transformations.
Asymmetric Reduction: The ketone derived from the alkyne can be asymmetrically reduced using chiral catalysts (e.g., those based on ruthenium or rhodium) to produce chiral propargylic alcohols with high enantiomeric excess.
Asymmetric Addition: Nucleophilic addition to the deprotected aldehyde in the presence of a chiral ligand or catalyst can establish a new stereocenter.
Derivatization: The resulting chiral molecules, which still contain the versatile azide and either an alkyne or a protected aldehyde, can be used in the synthesis of a wide range of complex targets, including pharmaceuticals and natural products.
The ability to introduce chirality at different positions within the molecule underscores its utility as a flexible and powerful tool for asymmetric synthesis.
Applications in Polymer and Materials Science
The dual reactivity of the azide and alkyne groups in this compound makes it a valuable monomer or crosslinking agent in the development of advanced polymers and materials.
Polymer Crosslinking Mechanisms
This compound and its derivatives can be incorporated into polymer backbones or used as additives to facilitate crosslinking through several distinct mechanisms, enhancing the thermal and mechanical properties of the materials.
Two primary mechanisms are of particular importance:
Thermal Nitrene Formation: Upon heating, the azide group (-N₃) can extrude dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions to form crosslinks between polymer chains:
C-H Insertion: The nitrene can insert into carbon-hydrogen bonds on adjacent polymer chains, forming a stable covalent C-N bond.
Addition to Double Bonds: If the polymer contains sites of unsaturation (C=C bonds), the nitrene can add across the double bond to form an aziridine linkage.
Azide-Alkyne Cycloaddition ("Click Chemistry"): The azide and alkyne groups are a complementary pair for the Huisgen 1,3-dipolar cycloaddition reaction. When a polymer is functionalized with one of these groups, this compound can act as a crosslinker. For example, if a polymer contains pendant alkyne groups, the diazide derivative of this molecule could link two chains together through the formation of two stable triazole rings. This reaction is highly efficient and orthogonal to many other functional groups, allowing for crosslinking under mild conditions, often catalyzed by copper(I).
These crosslinking strategies are utilized in applications ranging from the curing of energetic binders in propellants to the fabrication of stable thin films for organic electronics.
Design of Functional Polymers through Click Chemistry
The bifunctional nature of this compound, possessing both a terminal azide and an internal alkyne, positions it as a valuable monomer for the synthesis of functional polymers via click chemistry. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, provides a highly efficient and regioselective method for polymer construction, yielding 1,4-disubstituted 1,2,3-triazole linkages. nih.govnih.govnih.gov This reaction's high yield, tolerance of various functional groups, and mild reaction conditions make it an ideal polymerization tool. sigmaaldrich.combirmingham.ac.uk
When derivatives of this compound are used in polymerization reactions, the resulting polymers incorporate the stable, aromatic triazole ring into their backbone. This imparts specific chemical and physical properties to the material. The true versatility of this building block, however, lies in the protected aldehyde functionality (the diethoxyacetal group). This group remains inert during the CuAAC polymerization process and can be deprotected in a subsequent step to reveal a reactive aldehyde. This "post-polymerization modification" capability allows for the covalent attachment of a wide array of functional molecules, enabling the synthesis of tailor-made polymers. For example, biomolecules, fluorescent dyes, or cross-linking agents can be attached to the polymer backbone, creating materials for applications in biotechnology and materials science. nih.govsigmaaldrich.com
The modular nature of this approach allows for the creation of diverse polymer architectures, including linear polymers, block copolymers, and polymer networks or hydrogels. sigmaaldrich.comacs.org
Table 1: Polymer Functionalization via Post-Polymerization Modification
| Attached Moiety | Resulting Polymer Property/Application | Rationale |
| Fluorescent Dye | Fluorescently tagged polymer for imaging and sensing | The aldehyde is used to covalently link a dye molecule. |
| Biotin | Biopolymer for affinity purification or targeted delivery | The high affinity of biotin for avidin is exploited. |
| Cross-linking Agent | Formation of a cross-linked polymer network or hydrogel | Diamine or dihydrazide molecules can react with the aldehyde groups on different chains. |
| Peptides | Bioactive polymer for tissue engineering or drug delivery | The aldehyde can be used to immobilize peptides with specific biological functions. sigmaaldrich.com |
Supramolecular Assembly Driven by Triazole Formation
The 1,2,3-triazole ring, formed from the reaction of this compound derivatives, is more than a simple covalent linker; it is an active participant in directing the formation of complex, non-covalent superstructures. nih.gov The triazole moiety possesses specific electronic and structural features that enable it to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. The nitrogen atoms of the triazole can act as hydrogen bond acceptors, while the triazole C-H bond can function as a hydrogen bond donor. These directional interactions can guide molecules to self-assemble into highly ordered architectures.
By designing molecules that incorporate triazole units derived from this compound, it is possible to program their assembly into predictable supramolecular structures. For instance, the introduction of complementary functional groups elsewhere in the molecule can reinforce the triazole-driven assembly, leading to the formation of materials such as organogels, liquid crystals, or nanofibers. The collective strength of these weak interactions can result in robust, macroscopic materials with properties defined by the underlying molecular organization. This bottom-up approach to materials synthesis is a powerful strategy for creating functional materials with precisely controlled nanostructures.
Table 2: Triazole-Mediated Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Description | Resulting Structure |
| Hydrogen Bonding | The electron-rich nitrogen atoms of the triazole act as H-bond acceptors, while the C-H group can be an H-bond donor. | Leads to the formation of directional chains and networks. |
| π-π Stacking | The aromatic triazole rings can stack on top of each other, driven by favorable electrostatic interactions. | Contributes to the formation of columnar or lamellar structures. |
| Dipole-Dipole Interactions | The triazole ring has a significant dipole moment that can direct molecular alignment. | Influences the packing of molecules in the solid state or in solution. |
| Coordination | The nitrogen atoms can coordinate with metal ions, leading to the formation of metallo-supramolecular polymers or cages. | Creates rigid and defined metallo-organic architectures. |
Integration into Organic Electronic Devices (Conceptual Design)
The unique electronic properties of the 1,2,3-triazole ring make it a compelling component for the conceptual design of novel organic electronic materials. acs.org The triazole moiety is known to be electron-deficient and can influence the electronic structure of conjugated molecules. acs.org When incorporated into the backbone of a conjugated polymer, triazole units derived from this compound can modulate the material's frontier molecular orbital energies (i.e., the HOMO and LUMO levels). researchgate.net This ability to tune the electronic properties is critical for optimizing the performance of organic electronic devices.
In the context of organic light-emitting diodes (OLEDs), for example, introducing electron-withdrawing triazole linkers into the host material can help to control charge injection and transport, potentially leading to higher device efficiency and stability. researchgate.net Similarly, in organic photovoltaics (OPVs), the use of triazole-containing polymers could influence the electron donor-acceptor interface and affect charge separation and recombination dynamics. acs.org
The conceptual design of such materials benefits from the synthetic modularity offered by click chemistry. A systematic series of polymers could be synthesized where the connectivity to the triazole ring or the nature of the adjacent conjugated units is varied. acs.orgresearchgate.net This allows for a detailed investigation of structure-property relationships, paving the way for the rational design of next-generation organic electronic materials. While still largely conceptual, the integration of these triazole-containing building blocks represents a promising avenue of research. researchgate.net
Catalytic Applications (e.g., in Organocatalysis)
Beyond materials science, derivatives of this compound are promising scaffolds for the development of novel catalysts. The 1,2,3-triazole ring formed via the CuAAC reaction can serve as a stable and versatile platform for catalytic applications. researchgate.net The nitrogen atoms within the triazole ring can act as effective ligands, coordinating to transition metals to form catalytically active complexes. tdx.cattesisenred.net The modularity of the click reaction allows for the rapid synthesis of a library of triazole-based ligands with different steric and electronic properties for use in metal-catalyzed reactions. mdpi.com
Furthermore, the triazole moiety is a key precursor in the field of organocatalysis. researchgate.net Treatment of a 1,2,3-triazole with an alkylating agent yields a triazolium salt. Deprotonation of this salt generates an N-heterocyclic carbene (NHC). NHCs are a powerful class of organocatalysts that have found widespread use in promoting a variety of organic transformations with high efficiency and selectivity. By designing chiral derivatives of this compound, it is possible to synthesize chiral triazole-based ligands and NHC precursors for asymmetric catalysis, which is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. tesisenred.net
Table 3: Catalytic Roles of Triazole Derivatives
| Catalyst Type | Role of Triazole Derivative | Example Application |
| Metal-Ligand Complex | The triazole acts as a multidentate ligand, coordinating to a metal center (e.g., Copper, Palladium, Rhodium). tdx.catmdpi.com | Cross-coupling reactions, oxidation, or reduction reactions. |
| Organocatalyst (NHC Precursor) | The triazole is converted into a triazolium salt, which is the direct precursor to an N-heterocyclic carbene (NHC). researchgate.net | Benzoin condensation, Stetter reaction, transesterification. |
| Asymmetric Catalyst | A chiral triazole-based ligand or NHC is used to induce stereoselectivity in a chemical reaction. tesisenred.net | Enantioselective alkylations, conjugate additions. |
Advanced Spectroscopic and Analytical Investigations for Mechanistic Elucidation
In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
In-situ spectroscopy is a powerful tool for understanding the kinetics of a chemical reaction by monitoring the concentration of reactants, products, and intermediates as the reaction progresses without the need for sample extraction.
Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for monitoring reactions involving azides due to the strong and distinct absorption band of the azide (B81097) functional group. The asymmetric stretching vibration of the N₃ group in organic azides typically appears in a region of the infrared spectrum that is free from other common functional group absorptions, generally around 2100 cm⁻¹. researchgate.net
The progress of a reaction involving "4-Azido-1,1-diethoxybut-2-yne," such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), can be effectively monitored by tracking the intensity of this azide peak. researchgate.netnih.gov As the reaction proceeds, the azide is consumed, leading to a decrease in the absorbance of its characteristic peak. This allows for the determination of reaction kinetics by plotting the peak intensity against time.
For example, in a hypothetical cycloaddition reaction, the disappearance of the azide peak could be monitored as follows:
| Reaction Time (minutes) | Azide Peak Intensity (Absorbance at ~2100 cm⁻¹) | Reactant Conversion (%) |
|---|---|---|
| 0 | 1.00 | 0 |
| 10 | 0.75 | 25 |
| 30 | 0.40 | 60 |
| 60 | 0.15 | 85 |
| 120 | <0.05 | >95 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for real-time reaction monitoring, providing detailed structural information about the species in the reaction mixture. nih.govmagritek.com For a reaction involving "this compound," ¹H NMR can be used to follow the disappearance of reactant signals and the concurrent appearance of product signals.
Key proton signals for "this compound" that can be monitored include the methylene protons adjacent to the azide group and the protons of the diethoxy group. Upon conversion to a product, such as a 1,2,3-triazole through a click reaction, new signals corresponding to the triazole ring proton and shifted signals of the original backbone will appear. researchgate.netresearchgate.net By integrating these signals at various time points, the relative concentrations of the reactant and product can be determined, allowing for kinetic analysis. researchgate.netresearchgate.netacs.org
Furthermore, NMR is a primary method for determining the stereochemistry of reaction products. mdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, helping to assign relative stereochemistry in complex three-dimensional structures.
| Compound | Key Proton Signal | Hypothetical Chemical Shift (ppm) | Change Upon Reaction |
|---|---|---|---|
| This compound (Reactant) | -CH₂-N₃ | ~4.2 | Disappears |
| This compound (Reactant) | -O-CH₂-CH₃ | ~3.6 and 1.2 | Shifts |
| 1,2,3-Triazole Product | Triazole-H | ~7.8 | Appears |
| 1,2,3-Triazole Product | Backbone -CH₂- | ~5.5 | Appears |
High-Resolution Mass Spectrometry for Reaction Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of intermediates and final products in a reaction pathway. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of a molecule's chemical formula. mdpi.comresearchgate.net
In the context of reactions with "this compound," HRMS would be used to verify the identity of the expected product. For instance, in a cycloaddition reaction with a terminal alkyne, HRMS would confirm that the resulting product's exact mass matches the calculated mass for the corresponding triazole. This technique is also instrumental in identifying potential side products or unexpected intermediates by providing their elemental formulas, thereby offering deeper insight into the reaction mechanism.
| Hypothetical Product | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
|---|---|---|---|
| Product of reaction with Phenylacetylene | C₁₆H₂₁N₃O₂ | 300.1707 | 300.1705 |
X-ray Crystallography for Structural Confirmation of Complex Products
When a reaction product can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, configuration, and conformation.
For complex molecules that could be formed from "this compound," particularly those with new stereocenters or intricate ring systems, X-ray crystallography is the gold standard for structural elucidation. mdpi.comresearchgate.net The successful determination of a crystal structure for a novel triazole derivative, for example, would unambiguously confirm its regiochemistry and stereochemistry, providing conclusive evidence for the reaction pathway. acs.orgnih.gov This is especially crucial when spectroscopic data from NMR and other techniques might be ambiguous.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Azido-1,1-diethoxybut-2-yne, DFT calculations could provide significant insights into its chemical behavior.
Transition State Analysis of Azide-Alkyne Cycloadditions
The reaction between the azide (B81097) and alkyne moieties within the same molecule or with an external reactant is a key transformation. Transition state analysis using DFT would be crucial in understanding the mechanism of intramolecular or intermolecular cycloadditions. This analysis would involve locating the transition state structures and calculating their energies to determine the activation barriers for different possible pathways, such as the formation of various regioisomers.
No specific data is available for this compound.
Energy Profiles and Reaction Barriers for Nucleophilic Additions
The electron-deficient alkyne in this compound can be susceptible to nucleophilic attack. DFT calculations could be employed to map out the complete energy profile for the addition of various nucleophiles. This would involve calculating the energies of the reactants, intermediates, transition states, and products. Such studies would help in predicting the feasibility and outcome of nucleophilic addition reactions.
No specific data is available for this compound.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations of this compound, potentially in the presence of solvent molecules or other reactants, could provide detailed information about its conformational dynamics and intermolecular interactions. This would be valuable for understanding its behavior in solution and its potential binding modes with other molecules.
No specific data is available for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies on Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a compound to its reactivity or biological activity. For a series of related azido-alkyne compounds, QSAR models could be developed to predict their reactivity in cycloaddition or other reactions based on various calculated molecular descriptors. However, no such studies specifically including this compound have been reported.
No specific data is available for this compound.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Selectivity
The internal alkyne of 4-Azido-1,1-diethoxybut-2-yne presents a significant challenge and opportunity for catalytic method development. Unlike terminal alkynes, achieving high regioselectivity in addition reactions across unsymmetrically substituted internal triple bonds is a formidable task. Future research will undoubtedly focus on creating sophisticated catalytic systems capable of differentiating the two carbons of the alkyne based on the electronic and steric influence of the adjacent azidomethyl and diethoxyethyl groups.
Promising avenues include the use of half-sandwich rare-earth catalysts, which have shown remarkable success in the regio- and stereoselective hydroalkynylation of heteroatom-functionalized internal alkynes. acs.org A system tailored for this compound could leverage the oxygen atoms of the acetal (B89532) or the nitrogen of the azide (B81097) as directing groups to guide the catalyst and achieve predictable outcomes. acs.org Similarly, advancements in copper- and palladium-catalyzed reactions, such as hydrosilylation and hydroarylation, could provide selective access to functionalized vinylsilanes and trisubstituted alkenes, which are valuable synthetic intermediates. acs.orgrsc.org
Gold catalysis, known for its potent activation of alkynes, represents another fertile ground for exploration. kyoto-u.ac.jp Gold(I) catalysts could facilitate intramolecular cyclizations or cascade reactions, potentially involving the azide moiety to form novel heterocyclic systems like indoles or quinolines. nih.govrsc.org The development of gold catalysts with chiral ligands could also enable enantioselective transformations, adding a new dimension to the compound's utility.
| Catalyst Class | Potential Transformation | Key Advantage for this compound | Reference |
|---|---|---|---|
| Rare-Earth Metals (e.g., Sc, Y) | Regioselective Hydroalkynylation | High control via directing group effects (azide or acetal). | acs.org |
| Palladium(0)/Ligand Systems | Stereodivergent Functionalization | Access to both E- and Z-alkene isomers through ligand control. | rsc.orgacs.org |
| Copper(I)/Ligand Systems | Regioselective Hydrosilylation | Direct synthesis of vinylsilane building blocks. | acs.org |
| Gold(I) Phosphine Complexes | Intramolecular Cascade/Cyclization | Activation of the alkyne towards reaction with the internal azide. | kyoto-u.ac.jprsc.orgdigitellinc.com |
Exploration of Photoredox and Electrochemical Transformations
Visible-light photoredox catalysis and electro-organic synthesis offer powerful, green alternatives to traditional methods, operating under mild conditions and enabling unique chemical transformations. sigmaaldrich.com For this compound, these technologies could unlock novel reactivity patterns.
Under photoredox conditions, the azide group can serve as a precursor to a highly reactive azidyl radical. This radical could be harnessed in intermolecular addition reactions, for instance, in the azido-alkynylation of alkenes, a process that forges new C–N and C–C bonds in a single step. nih.govscispace.comrsc.org This would allow this compound to act as a carrier of the azido-alkynyl motif for addition to other complex molecules. Furthermore, photoredox catalysis can mediate cascade reactions. It is conceivable that excitation could lead to radical addition to the alkyne followed by cyclization, a strategy that has been successfully applied to related N-propargyl systems to generate complex heterocycles. researchgate.netresearchgate.net
Electrochemistry provides an orthogonal approach where reactivity can be finely tuned by adjusting the applied potential, thus avoiding the use of harsh chemical oxidants or reductants. oaepublish.com This could be particularly useful for the selective reduction of the azide to an amine without affecting the alkyne, or for the controlled hydrofunctionalization of the alkyne. oaepublish.com Such methods would offer a high degree of chemoselectivity that is often difficult to achieve with conventional chemical reagents.
| Methodology | Target Functionality | Potential Outcome | Key Advantage | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Azide Group | Generation of azidyl radical for intermolecular additions. | Metal-free, visible-light-driven C-N bond formation. | nih.govscispace.comnih.gov |
| Photoredox Catalysis | Alkyne Group | Radical cascade addition/cyclization reactions. | Rapid construction of complex heterocyclic scaffolds. | researchgate.netcore.ac.uk |
| Electrosynthesis | Azide Group | Selective reduction to a primary amine. | Avoidance of metal hydrides; high chemoselectivity. | oaepublish.com |
| Electrosynthesis | Alkyne Group | Controlled semihydrogenation or hydrofunctionalization. | Reagent-free synthesis of specific alkene isomers. | oaepublish.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of organic azides like this compound are often hampered by their potential thermal instability and explosive nature. europa.eu Flow chemistry mitigates these risks by performing reactions in continuously flowing streams within small-volume reactors. acs.org This approach avoids the accumulation of large quantities of energetic intermediates, offers superior heat transfer, and allows for safer operation at elevated temperatures and pressures. acs.orgrsc.org Future work should focus on developing a continuous flow process for both the synthesis of this compound and its subsequent in-line functionalization, creating a seamless and safer production pipeline. semanticscholar.orgdurham.ac.uk
Coupling flow reactors with automated synthesis platforms can further accelerate research and development. nih.gov These robotic systems can perform multi-step synthetic sequences, including reaction work-up, purification, and analysis, without manual intervention. healylab.commerckmillipore.com An automated platform could utilize this compound as a central building block, reacting it with a library of diverse reagents under various conditions to rapidly generate a multitude of novel compounds for screening in drug discovery or materials science. chemspeed.com
Design of Next-Generation Multifunctional Building Blocks
While this compound is itself a potent multifunctional building block, it can also serve as the parent structure for a new generation of even more sophisticated synthons. nih.govresearchgate.net The chemical orthogonality of its three functional groups allows for their selective manipulation. For instance, the azide can be converted into a triazole via click chemistry, leaving the alkyne and acetal untouched for subsequent transformations. The resulting triazole-containing molecule is a new, more complex building block with altered properties and reactivity.
Future research should focus on the strategic, stepwise functionalization of this compound to create a portfolio of advanced intermediates. nih.gov For example, a selective hydroboration-oxidation of the alkyne could introduce a ketone functionality, which, after deprotection of the acetal, would yield a 1,5-dicarbonyl compound—a valuable precursor for various heterocycles. By combining known transformations in novel sequences, a vast chemical space can be accessed from this single starting material.
| Parent Compound | Selective Transformation | Resulting Building Block | Potential Application | Reference |
|---|---|---|---|---|
| This compound | Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-functionalized alkyne with acetal | Synthesis of peptidomimetics, bioconjugation. | acs.org |
| This compound | Staudinger Reaction / Aza-Wittig | Phosphorane-functionalized alkyne with acetal | Synthesis of complex amines and N-heterocycles. | rsc.org |
| This compound | Regioselective Hydration of Alkyne | Azido-ketone with acetal | Precursor to substituted pyrroles or pyridazines. | mcmaster.ca |
| This compound | Acetal Deprotection | Azido-alkynyl aldehyde | Use in multicomponent reactions (e.g., Petasis, Ugi). | mdpi.com |
Exploration of New Chemical Transformations and Methodologies
Beyond established reactions, this compound is a prime candidate for exploring novel and unconventional chemical transformations. The synergy between its functional groups could enable powerful cascade reactions and multicomponent processes that build molecular complexity rapidly.
One emerging area is the use of radical-polar crossover reactions, where a radical addition to one part of a molecule triggers the formation of a cationic intermediate that is then trapped by a nucleophile. nih.govscispace.com A photocatalyzed azido-alkynylation of an alkene, for example, could be designed where this compound acts as the alkyne component, allowing for the simultaneous introduction of an azide and a complex alkynyl group onto a substrate. rsc.org
Furthermore, methodologies involving functional group migration could lead to unexpected and valuable products. For instance, a 1,4-functional group migration could be triggered by a radical addition to the alkyne, leading to a constitutional isomer with a different connectivity and reactivity profile. rsc.org The development of such innovative reactions will be crucial for expanding the synthetic chemist's toolkit and fully realizing the potential of building blocks like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
